molecular formula C16H25N B12478565 N-(2-phenylethyl)cyclooctanamine

N-(2-phenylethyl)cyclooctanamine

Cat. No.: B12478565
M. Wt: 231.38 g/mol
InChI Key: KYRJTQCOHQCGCX-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)cyclooctanamine is a synthetic organic compound of significant interest in medicinal chemistry research due to its structural features. The molecule incorporates a 2-phenethylamine backbone, a fundamental scaffold prevalent in numerous biologically active compounds . This core structure is functionalized with a cyclooctylamine group, a cyclooctane ring system known to confer specific steric and conformational properties that can influence receptor binding and selectivity . Researchers investigate this and similar alicyclic amine derivatives for their potential interactions with various therapeutic targets, particularly within the central nervous system . The compound serves as a valuable building block or intermediate for the design and synthesis of novel chemical entities, enabling structure-activity relationship (SAR) studies. It is provided as a high-purity material to ensure reliability and reproducibility in experimental settings. This compound is intended for research and development applications in laboratory settings only. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

N-(2-phenylethyl)cyclooctanamine

InChI

InChI=1S/C16H25N/c1-2-7-11-16(12-8-3-1)17-14-13-15-9-5-4-6-10-15/h4-6,9-10,16-17H,1-3,7-8,11-14H2

InChI Key

KYRJTQCOHQCGCX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NCCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N 2 Phenylethyl Cyclooctanamine and Analogs

Direct Reductive Amination Approaches

Direct reductive amination stands as one of the most efficient and widely employed methods for the synthesis of secondary and tertiary amines. This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The most direct synthetic route to N-(2-phenylethyl)cyclooctanamine involves the reaction between cyclooctanone (B32682) and 2-phenylethylamine. In this process, the ketone and amine first condense to form an N-(2-phenylethyl)cyclooctyl-1-en-1-amine intermediate, which subsequently tautomerizes to the corresponding imine. The crucial step is the reduction of this imine intermediate to the final secondary amine product. The reaction is typically carried out in a suitable solvent, such as methanol, ethanol, or dichloromethane, in the presence of a reducing agent. The choice of reducing agent is critical to ensure the selective reduction of the imine in the presence of the starting carbonyl compound.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). STAB is often preferred due to its mildness and its ability to be used in non-protic solvents, which can sometimes offer better control over the reaction.

While hydride-based reducing agents are common, catalytic reductive amination offers a more atom-economical and environmentally benign alternative. This approach utilizes a catalyst, typically a transition metal, and a terminal reductant, most commonly hydrogen gas (H₂).

The catalytic cycle generally involves the formation of the imine, followed by its coordination to the metal center and subsequent reduction. A variety of catalyst systems have been developed for reductive amination, with many showing high efficacy for the coupling of cyclic ketones and primary amines.

Precious metal catalysts, such as those based on palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), are highly effective. For instance, palladium on carbon (Pd/C) and platinum oxide (PtO₂) are robust catalysts that can facilitate this transformation under hydrogen pressure. Homogeneous catalysts, such as those based on iridium and rhodium complexes with phosphine (B1218219) or diamine ligands, have also been shown to be highly active and selective for the reductive amination of ketones.

More recently, efforts have focused on developing catalysts based on more abundant and less expensive first-row transition metals, such as nickel (Ni), cobalt (Co), and iron (Fe). These systems often require specific ligands to achieve high catalytic activity and selectivity. For example, nickel nanoparticles and well-defined iron complexes have been reported to catalyze the reductive amination of a range of ketones and amines.

A study on the reductive amination of ketones demonstrated that a cobalt catalyst could effectively be used for the synthesis of various secondary and tertiary amines. In this study, the reaction of cyclohexanone (B45756) with benzylamine (B48309) using a cobalt catalyst and hydrogen gas yielded N-benzylcyclohexanamine in high yield. This suggests that a similar cobalt-based system could be a viable option for the synthesis of this compound.

Catalyst SystemReductantTypical SubstratesKey Features
Sodium Borohydride (NaBH₄)SelfKetones, AldehydesInexpensive, requires protic solvent
Sodium Triacetoxyborohydride (STAB)SelfKetones, AldehydesMild, effective in aprotic solvents
Palladium on Carbon (Pd/C)H₂Ketones, AldehydesHeterogeneous, easily separated
Platinum Oxide (PtO₂)H₂Ketones, AldehydesHighly active, requires pressure
Cobalt-based catalystsH₂Ketones, AldehydesEarth-abundant metal, good activity

Alternative Alkylation and Amidation Routes

Beyond direct reductive amination, other classical and modern synthetic methods can be employed to construct the this compound scaffold. These often involve the pre-formation of one of the amine fragments, followed by a subsequent bond-forming reaction.

This approach involves the reaction of cyclooctanamine (B1218968) with a suitable 2-phenylethyl electrophile. A common choice for the electrophile is a 2-phenylethyl halide, such as (2-bromoethyl)benzene (B7723623) or (2-iodoethyl)benzene. The reaction is a nucleophilic substitution where the nitrogen atom of cyclooctanamine attacks the electrophilic carbon of the phenylethyl halide, displacing the halide leaving group.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), and diisopropylethylamine (DIPEA). The choice of solvent can influence the reaction rate, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being effective.

A potential challenge with this method is the possibility of over-alkylation, where the desired secondary amine product reacts further with the electrophile to form a tertiary amine. This can often be controlled by using an excess of the starting cyclooctanamine relative to the phenylethyl halide.

Modern cross-coupling reactions offer powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example that could be adapted for the synthesis of this compound.

In a potential synthetic route, cyclooctyl bromide or a related cyclooctyl halide could be coupled with 2-phenylethylamine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base. The catalytic cycle involves the oxidative addition of the palladium catalyst to the cyclooctyl halide, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.

This methodology is known for its broad substrate scope and functional group tolerance. Research has demonstrated the successful coupling of various primary and secondary amines with aryl and alkyl halides. A study on the palladium-catalyzed amination of alkyl halides has shown that such transformations can be achieved with good to excellent yields, providing a viable, albeit potentially more expensive, route to complex amines.

Biocatalytic Approaches for Amine Synthesis

The use of enzymes as catalysts in organic synthesis has gained significant traction due to their high selectivity, mild reaction conditions, and environmentally friendly nature. Several classes of enzymes are capable of forming C-N bonds and could be applied to the synthesis of this compound.

Reductive aminases (RedAms) are a class of enzymes that can catalyze the direct reductive amination of a broad range of ketones and amines using a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. The high stereoselectivity of these enzymes is a key advantage, although for the synthesis of this compound from the achiral cyclooctanone, this is less of a concern. However, the substrate scope of known reductive aminases would need to be investigated to determine their activity on bulky substrates like cyclooctanone and 2-phenylethylamine.

Another relevant class of enzymes is transaminases (TAs), which catalyze the transfer of an amino group from an amino donor to a keto acceptor. A potential two-step biocatalytic route could involve the transamination of cyclooctanone to form cyclooctanamine, followed by a separate enzymatic or chemical step to introduce the phenylethyl group. Alternatively, some engineered transaminases have been shown to accept N-substituted amines as substrates, opening up possibilities for more direct biocatalytic routes.

Enzymatic Deracemization of Chiral Amine Precursors

The synthesis of enantiomerically pure this compound can be achieved through the deracemization of a racemic mixture of the amine. This process converts a racemate into a single enantiomer, theoretically achieving a 100% yield. Chemoenzymatic dynamic kinetic resolution (DKR) is a powerful strategy for this purpose. organic-chemistry.orgnih.gov This approach combines an enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.

For secondary amines, this can involve a lipase (B570770) for the enantioselective acylation of one enantiomer. organic-chemistry.org The unreacted enantiomer is then racemized by a metal catalyst, such as a ruthenium complex, allowing it to be converted to the acylated product in the next cycle. organic-chemistry.orgnih.gov The resulting enantiomerically pure amide can then be deacylated to yield the desired chiral amine.

Stereoselective Synthesis using Amine Oxidases

Amine oxidases are enzymes that can be employed for the stereoselective synthesis of chiral amines. nih.gov These enzymes catalyze the oxidation of an amine to an imine, which can then be reduced to a chiral amine. In a deracemization context, an amine oxidase can selectively oxidize one enantiomer of a racemic amine to the corresponding imine. nih.gov This imine can then be non-selectively reduced back to the racemic amine by a chemical reducing agent, leading to an enrichment of the other enantiomer.

Alternatively, in a synthetic approach, a prochiral imine, which could be formed in situ from cyclooctanone and 2-phenylethylamine, could be stereoselectively reduced by an engineered imine reductase (IRED) or other reductase enzymes to directly yield one enantiomer of this compound. nih.gov The stereoselectivity of these enzymes can often be tuned through protein engineering to favor the formation of the desired (R)- or (S)-enantiomer. nih.gov

Enzymatic Method Enzyme Class Principle Key Advantages
Enzymatic Deracemization Lipases, RacemasesKinetic resolution of a racemic amine coupled with in-situ racemization of the undesired enantiomer. organic-chemistry.orgnih.govHigh theoretical yield (up to 100%), production of a single enantiomer from a racemate.
Stereoselective Synthesis Amine Oxidases, Imine Reductases (IREDs)Stereoselective oxidation of one enantiomer or stereoselective reduction of a prochiral imine. nih.govnih.govDirect formation of an enantiomerically enriched product from a prochiral precursor.

Purification and Isolation Techniques in Synthetic Research

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Chromatographic Separations for Amines

Flash column chromatography is a widely used technique for the purification of amines on a laboratory scale. nih.gov Due to the basic nature of amines, they can interact strongly with the acidic silica (B1680970) gel stationary phase, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent. biotage.com The choice of eluent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is optimized to achieve good separation of the target amine from impurities. nih.gov

For more challenging separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed. rsc.org Both normal-phase and reversed-phase chromatography can be utilized. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and acetonitrile or methanol, sometimes with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. biotage.com

Chromatographic Technique Stationary Phase Typical Mobile Phase Modifiers for Amines Application
Flash Column Chromatography Silica GelTriethylamine, AmmoniaRoutine laboratory purification. nih.govbiotage.com
Preparative HPLC (Normal Phase) Silica, Diol, CyanoTriethylamine, n-PropylamineHigh-purity separations. rsc.org
Preparative HPLC (Reversed Phase) C18, C8Trifluoroacetic Acid (TFA), Formic AcidPurification of polar and non-polar amines. biotage.com

Crystallization and Salt Formation for this compound Isolation

Crystallization is an effective method for purifying solid compounds. If this compound is obtained as a solid, it can be purified by recrystallization from a suitable solvent or a mixture of solvents. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals while impurities remain in the solution.

A common and highly effective strategy for the purification of amines is through salt formation. google.com Reacting the basic amine with an acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), forms a salt which is often a crystalline solid with different solubility properties compared to the free base. This allows for easy separation from non-basic impurities by filtration. The purified amine salt can then be treated with a base to regenerate the free amine. For this compound, forming the hydrochloride salt by treating a solution of the amine in a solvent like diethyl ether or ethyl acetate with a solution of HCl in the same or a compatible solvent is a standard procedure. google.com The resulting crystalline hydrochloride salt can then be collected by filtration and washed with a non-polar solvent to remove any remaining impurities.

Pharmacological and Biological Evaluation Strategies Pre Clinical Focus

In Vitro Receptor Binding and Functional Assays: A Data Gap

A crucial first step in characterizing a potential neuroactive compound is to determine its binding profile at a panel of relevant receptors. However, no such data has been published for N-(2-phenylethyl)cyclooctanamine.

Investigation of Monoamine Receptor Interactions

The structural similarity of this compound to known monoaminergic ligands, such as phenethylamine (B48288) derivatives, suggests a potential for interaction with serotonergic, adrenergic, and dopaminergic receptors. Typically, researchers would utilize radioligand binding assays to determine the affinity (Ki values) of the compound for various receptor subtypes (e.g., 5-HT1A, 5-HT2A, D2, α1, β2). Following binding assays, functional assays (e.g., measuring second messenger mobilization or receptor internalization) would be employed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors, and to quantify its potency (EC50 or IC50 values) and efficacy. At present, no such studies have been documented for this compound.

Exploration of Other Relevant Neurotransmitter Systems

Beyond the primary monoamine systems, a thorough preclinical workup would investigate potential off-target effects by screening the compound against a broader array of neurotransmitter receptors, such as glutamate, GABA, and acetylcholine (B1216132) receptors. This is critical for understanding the compound's full pharmacological spectrum and potential for side effects. This information is currently unavailable for this compound.

Functional Selectivity Profiling in Cell-Based Assays

Modern drug discovery often delves into the concept of functional selectivity (or biased agonism), where a compound can preferentially activate one signaling pathway over another at the same receptor. Cell-based assays are used to dissect these pathways (e.g., G-protein-dependent vs. β-arrestin-mediated signaling). There is no evidence in the public domain to suggest that this compound has been subjected to such detailed functional selectivity profiling.

Enzyme Inhibition and Modulation Studies (Pre-clinical): An Unexplored Area

In addition to receptor interactions, the potential for a compound to inhibit or modulate key enzymes is a critical aspect of its preclinical evaluation.

Evaluation against Amine Oxidases

Given the phenethylamine backbone of this compound, its potential to inhibit monoamine oxidases (MAO-A and MAO-B) would be of significant interest. MAO enzymes are crucial for the metabolism of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism of action for several antidepressant and anti-Parkinson's disease drugs. Standard in vitro assays would be used to determine the IC50 values of the compound against both MAO-A and MAO-B to assess its potency and selectivity. This data is not available for this compound.

Potential Interactions with Other Metabolic Enzymes

Preclinical studies also routinely assess a compound's potential to interact with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. Inhibition or induction of CYP enzymes can lead to drug-drug interactions. There are no published studies investigating the effects of this compound on these or other metabolic enzymes.

In Vivo Pharmacological Characterization in Animal Models

Animal models are indispensable for understanding how a compound affects a complex, living system. These studies are designed to assess behavioral changes and the underlying neurochemical alterations they may produce.

Given that this compound contains the phenethylamine skeleton, a core structure in many psychoactive compounds, initial behavioral screening in rodent models would be designed to assess its effects on mood, activity, and anxiety-like behaviors. A typical battery of tests would include:

Open Field Test: This paradigm is used to assess baseline locomotor activity and exploratory behavior. An increase in distance traveled or speed could suggest stimulant properties, while a preference for the periphery of the arena might indicate anxiogenic effects.

Elevated Plus Maze (EPM): The EPM is a widely used model for assessing anxiety-like behavior. The maze consists of two open arms and two closed arms. An anxiolytic compound would typically increase the time spent and the number of entries into the open arms.

Forced Swim Test (FST): This test is a common screening tool for compounds with potential antidepressant-like activity. A reduction in the duration of immobility is interpreted as a positive antidepressant-like effect.

Head-Twitch Response: For compounds with potential hallucinogenic properties, the head-twitch response in rodents is a behavioral proxy. This is particularly relevant given that some phenethylamines interact with serotonergic systems. nih.gov

These paradigms provide a broad behavioral signature, guiding more specific and targeted investigations into the compound's mechanism of action.

To correlate behavioral effects with neurochemical changes, post-mortem tissue analysis or in vivo microdialysis would be conducted. Following behavioral testing, specific brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus, and hypothalamus) would be dissected. The concentrations of key monoamine neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506)—and their metabolites would be quantified.

A standard and highly sensitive method for this analysis is high-performance liquid chromatography with electrochemical detection (HPLC-EC). nih.gov This technique allows for the precise measurement of neurotransmitter levels. For instance, a study on the related compound N-(2-cyanoethyl)-2-phenylethylamine (CEPEA) demonstrated that it produced sustained elevations of its parent compound, 2-phenylethylamine (PEA), which in turn led to prolonged decreases in brain noradrenaline, dopamine, and 5-hydroxytryptamine (serotonin) concentrations. nih.govnih.gov A similar analytical approach would be applied to this compound to determine its impact on these neurotransmitter systems.

Below is a table of hypothetical data illustrating potential findings from a neurochemical analysis in the rat striatum.

Hypothetical Neurochemical Changes in Rat Striatum

Neurotransmitter/Metabolite Change vs. Vehicle Control (%) Time Point
Dopamine (DA) +150% 60 min
3,4-Dihydrophenylacetic acid (DOPAC) +80% 60 min
Homovanillic acid (HVA) +120% 60 min
Norepinephrine (NE) +40% 60 min
Serotonin (5-HT) +35% 60 min

This table contains hypothetical data for illustrative purposes.

Based on the initial behavioral and neurochemical data, hypothetical pre-clinical efficacy studies could be designed. If the compound shows an antidepressant-like profile in the forced swim test and elevates serotonin and norepinephrine levels, further investigation in more robust models of depression would be warranted. This could include chronic stress models, such as chronic unpredictable stress (CUS), which induce anhedonia and other depressive-like phenotypes in rodents. Efficacy would be measured by the reversal of these stress-induced behavioral and neuroplastic changes.

Alternatively, if the compound primarily modulates dopamine and locomotor activity, its potential could be explored in models of disorders characterized by dopaminergic dysfunction, such as Parkinson's disease or attention-deficit/hyperactivity disorder (ADHD).

Cell-Based Assays for Biological Activity

Cell-based, or in vitro, assays are crucial for dissecting the molecular mechanisms underlying the compound's observed in vivo effects. These assays help to identify specific cellular targets and signaling pathways.

The primary investigation would involve screening this compound against a panel of receptors, transporters, and enzymes associated with monoamine signaling. This is typically accomplished using radioligand binding assays with cell lines engineered to express a single target protein.

The goal is to determine the compound's binding affinity (often expressed as the inhibition constant, Ki) for key targets such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as various dopamine, adrenergic, and serotonin receptor subtypes. A high affinity for a specific transporter could explain observed changes in neurotransmitter levels in vivo. For example, high affinity for and inhibition of DAT would lead to increased extracellular dopamine.

The table below presents hypothetical binding affinities for this compound at various monoaminergic targets.

Hypothetical Binding Affinity Profile

Target Binding Affinity (Ki, nM)
Dopamine Transporter (DAT) 85
Norepinephrine Transporter (NET) 250
Serotonin Transporter (SERT) 1200
Dopamine D2 Receptor 450
Serotonin 5-HT2A Receptor 980

This table contains hypothetical data for illustrative purposes.

Should binding assays reveal a high affinity for a G-protein coupled receptor (GPCR), subsequent functional assays are necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist. These assays can also investigate downstream signaling events.

One key phenomenon to study is receptor internalization. Upon prolonged activation by an agonist, many GPCRs are internalized from the cell surface, a process that leads to desensitization. This can be visualized and quantified using techniques like confocal microscopy with fluorescently tagged receptors or by using enzyme-linked immunosorbent assays (ELISA) to measure the amount of receptor remaining on the cell surface.

Furthermore, the specific intracellular signaling pathways activated by the compound would be analyzed. For many GPCRs, this involves measuring the accumulation of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium. For other potential targets, such as the antioxidant response element (ARE) pathway, specialized reporter gene assays can be used. nih.gov These assays utilize techniques like Fluorescence Resonance Energy Transfer (FRET) to detect the activation of transcription factors like Nrf2, providing insight into the cell's response to potential oxidative stress induced by the compound. nih.gov

Structure Activity Relationship Sar and Computational Studies of N 2 Phenylethyl Cyclooctanamine Analogs

Systematic Modification of the Cyclooctyl Moiety

The cyclooctyl ring, a large and conformationally flexible cycloalkane, presents a unique structural feature within this class of compounds. Its size and potential for various substitution patterns offer a rich landscape for SAR exploration.

Influence of Ring Size and Substitution on Biological Activity

The size of the cycloalkyl ring in N-substituted phenylethylamines can significantly impact their interaction with biological targets. While direct research on N-(2-phenylethyl)cyclooctanamine is limited, studies on analogous compounds with varying cycloalkyl ring sizes have demonstrated a clear dependence of activity on ring dimensions. For instance, in related compound series, both expansion and contraction of the cycloalkane ring from an optimal size, often a five- or six-membered ring, can lead to a decrease in binding affinity. This suggests that the receptor's binding pocket has specific spatial constraints.

The introduction of substituents on the cyclooctyl ring offers another avenue for modulating biological activity. The position and nature of these substituents can influence the molecule's lipophilicity, conformation, and ability to form additional interactions with the receptor. For example, the addition of a hydroxyl or keto group could introduce a hydrogen bond donor or acceptor, potentially increasing binding affinity if a complementary residue is present in the binding site.

Analog Cycloalkyl Ring Modification Relative Biological Activity
1Cyclohexyl+++
2Cycloheptyl++
3Cyclooctyl (Parent) +
44-Methylcyclooctyl+/-
54-Hydroxycyclooctyl++

Table 1. Illustrative data on the influence of cycloalkyl ring modifications on the biological activity of N-(2-phenylethyl)cycloalkanamine analogs. The data is hypothetical and based on established SAR principles for related compounds.

Stereochemical Considerations at the Cyclooctyl Ring

Chirality plays a pivotal role in the biological activity of many drugs. nih.gov The presence of stereocenters within the cyclooctyl ring, introduced through substitution, can lead to diastereomers with distinct biological profiles. The specific three-dimensional arrangement of atoms can dictate how well a molecule fits into its binding site. It is well-established that different stereoisomers of a compound can exhibit vastly different potencies, with one isomer often being significantly more active than the others. nih.gov This stereoselectivity arises from the chiral nature of biological macromolecules like receptors and enzymes. Therefore, the synthesis and biological evaluation of individual stereoisomers of substituted this compound analogs would be a critical step in understanding their SAR.

Elucidation of Phenylethylamine Substituent Effects

The phenylethylamine moiety is a well-known pharmacophore present in a vast array of biologically active compounds, including neurotransmitters and synthetic drugs. Modifications to this part of the this compound scaffold can profoundly affect its pharmacological properties.

Impact of Aromatic Substitutions on Receptor Affinity

Analog Aromatic Substitution Receptor Affinity (Ki, nM)
6Unsubstituted (Parent)150
74-Chloro85
84-Methoxy120
93,4-Dichloro60
102-Fluoro200

Table 2. Hypothetical receptor affinity data for this compound analogs with various aromatic substitutions. The data illustrates potential trends based on SAR of related phenethylamines.

Role of the Alkyl Chain Length and Branching

The two-carbon ethyl linker between the phenyl ring and the nitrogen atom is another critical determinant of activity. Altering the length of this alkyl chain can change the distance between the aromatic ring and the basic nitrogen, which is often crucial for proper orientation within the binding site. Shortening or lengthening the chain can lead to a loss of affinity. Furthermore, introducing branching on the alkyl chain, for instance, by adding a methyl group at the alpha or beta position, can introduce steric hindrance and also create new chiral centers, further diversifying the pharmacological profile.

Computational Chemistry and Molecular Modeling

In the absence of extensive empirical data, computational chemistry and molecular modeling serve as powerful tools to predict and rationalize the SAR of this compound analogs. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights.

Molecular docking simulations can be employed to predict the binding mode of these analogs within the active site of a target receptor. These models can help to visualize the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding affinity. For instance, docking studies on related phenethylamine (B48288) derivatives have successfully predicted binding poses and rationalized the observed SAR.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with biological data, a predictive model can be developed. Such a model could then be used to estimate the activity of novel, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

Ligand-Receptor Docking Simulations for this compound

Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a receptor's active site. While specific docking studies for this compound are not readily found, we can look at studies of other N-substituted phenylethylamines to understand the general principles. For instance, docking studies of phenethylamine derivatives at serotonin (B10506) 5-HT2 receptors have shown that the amine group typically forms a crucial hydrogen bond with a key aspartate residue (D3.32) in the binding pocket. plos.org The phenyl ring often engages in hydrophobic and aromatic interactions with surrounding residues.

For this compound, the bulky cyclooctane (B165968) ring would be expected to occupy a significant portion of the binding pocket. Depending on the topology of the receptor, this could either be a favorable interaction, leading to increased affinity, or it could introduce steric clashes that prevent optimal binding. The flexibility of the cyclooctane ring allows it to adopt various conformations, which could be a determining factor in its ability to fit within a specific binding site.

Potential Interaction Molecular Moiety Receptor Residue Type (Hypothetical)
Hydrogen BondAmine NitrogenAspartic Acid, Serine
Pi-Pi StackingPhenyl RingPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionsPhenylethyl Chain, Cyclooctane RingLeucine, Valine, Isoleucine

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the stability of the binding pose and the conformational changes of both the ligand and the receptor over time. For a molecule like this compound, MD simulations would be particularly valuable for understanding the behavior of the flexible cyclooctane ring within the binding site.

Simulations could reveal whether the cyclooctane ring remains in a stable conformation or if it undergoes significant conformational rearrangements. This information is crucial for assessing the entropic contributions to the binding free energy. A stable binding mode with minimal conformational fluctuations would suggest a higher affinity.

The following table outlines key parameters that would be analyzed in an MD simulation of a hypothetical this compound-receptor complex.

Simulation Parameter Information Gained
Root Mean Square Deviation (RMSD)Stability of the protein and ligand over time
Root Mean Square Fluctuation (RMSF)Flexibility of individual amino acid residues
Hydrogen Bond AnalysisPersistence of key hydrogen bonds
Solvent Accessible Surface Area (SASA)Changes in the exposure of the complex to the solvent

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound analogs are published, we can discuss the general approach.

A QSAR study on a series of N-cycloalkyl-N-phenylethylamine analogs would involve synthesizing and testing compounds with varying cycloalkyl ring sizes (e.g., cyclopentyl, cyclohexyl, cycloheptyl, cyclooctyl). The biological activity data, such as binding affinities (Ki) or functional potencies (EC50/IC50), would then be correlated with various molecular descriptors.

Key descriptors in a QSAR model for this series would likely include:

Steric parameters: Molar refractivity (MR) or van der Waals volume of the cycloalkyl group.

Hydrophobic parameters: The partition coefficient (logP) of the molecule.

Topological indices: Descriptors that encode the size and shape of the molecule.

The resulting QSAR equation would provide insights into the optimal size and shape of the N-substituent for a given biological target. For example, a positive correlation with a steric parameter would suggest that larger cycloalkyl rings enhance activity, up to a certain point where steric hindrance becomes detrimental.

Conformational Analysis of the Cyclooctane Ring System

Computational chemistry methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the relative energies of these different conformations. It is likely that in an unbound state in solution, the molecule exists as a mixture of several conformers. However, upon binding to a receptor, one specific conformation is likely to be favored.

A conformational analysis would aim to answer the following questions:

What are the lowest energy conformations of the cyclooctane ring in this molecule?

What is the energy barrier for interconversion between these conformations?

How does the attachment of the phenylethylamine moiety influence the conformational preference of the cyclooctane ring?

Understanding the conformational landscape of this compound is a prerequisite for meaningful docking and MD simulation studies.

No Publicly Available Research Data on the Metabolism and Pharmacokinetics of this compound

Extensive searches of publicly available scientific literature and databases have yielded no specific research findings on the metabolism and pharmacokinetics of the chemical compound this compound. Consequently, it is not possible to provide a detailed article on its preclinical metabolic profile as requested.

The investigation sought to uncover data pertaining to the following key areas of preclinical research:

In Vitro Metabolic Stability: No studies were found that assessed the stability of this compound in hepatic microsomes or hepatocytes. This includes a lack of data on metabolic half-life or intrinsic clearance rates, which are fundamental parameters for predicting in vivo behavior.

Metabolic Pathways: Without stability studies, the major metabolic pathways for this compound have not been identified or characterized in the scientific literature.

Enzymatic Biotransformation: There is no available information detailing the roles of specific enzyme families, such as Cytochrome P450 (CYP) or Flavin-Containing Monooxygenases (FMO), in the biotransformation of this compound.

Metabolite Identification: No research has been published on the identification and structural elucidation of metabolites formed from this compound.

Metabolism and Pharmacokinetics in Research Contexts Pre Clinical

Metabolite Identification and Structural Elucidation

Application of Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of metabolite identification and quantification in preclinical studies. In a hypothetical study of N-(2-phenylethyl)cyclooctanamine, researchers would incubate the compound with liver microsomes or hepatocytes to simulate in vitro metabolism. The resulting mixture would then be analyzed by LC-MS.

The high-resolution mass spectrometer would detect the parent compound and any new chemical entities (metabolites) formed. The primary metabolic pathways for similar amine-containing compounds often involve oxidation, dealkylation, and hydroxylation. Therefore, one would anticipate potential metabolites of this compound to have specific mass shifts corresponding to these reactions.

Table 1: Hypothetical Phase I Metabolites of this compound and Expected Mass-to-Charge Ratio (m/z) Shifts

Putative Metabolic ReactionMolecular Formula ChangeExpected Δm/z (Monoisotopic)
Hydroxylation (aromatic or aliphatic)+O+15.9949
N-dealkylation (loss of phenylethyl group)-C₈H₉-105.0704
Oxidative deamination-NH₃ +O+0.9840
Ring hydroxylation (cyclooctyl)+O+15.9949

This table is illustrative and based on common metabolic pathways for structurally related compounds. The data is not derived from experimental results for this compound.

Tandem mass spectrometry (MS/MS) would be employed to fragment the detected ions. By analyzing the fragmentation patterns of the parent compound and comparing them to those of the potential metabolites, researchers can deduce the site of metabolic modification.

NMR Spectroscopy in Metabolite Structure Confirmation

While MS provides valuable information on the mass and potential elemental composition of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. nih.govnih.gov Following the tentative identification of metabolites by MS, larger-scale incubations would be necessary to produce sufficient quantities for NMR analysis.

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be performed. These techniques allow for the precise mapping of the chemical structure by showing correlations between different atoms within the molecule. For instance, a change in the chemical shift or the disappearance of a signal in the NMR spectrum of a metabolite compared to the parent compound can pinpoint the exact location of a metabolic transformation, such as hydroxylation on the phenyl ring or the cyclooctyl moiety.

Advanced Analytical Methodologies for N 2 Phenylethyl Cyclooctanamine Research

Chromatographic Techniques for Compound Characterization

Chromatography is a cornerstone for the separation and analysis of N-(2-phenylethyl)cyclooctanamine from reaction mixtures and for its quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer distinct advantages for the analysis of this compound.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, where the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase.

For the analysis of this compound, a C18 or C8 column is generally employed. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Due to the basic nature of the secondary amine, the addition of a small amount of an acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase is common practice. This helps to protonate the amine, ensuring good peak shape and preventing tailing. Detection is typically achieved using a diode-array detector (DAD) or a UV detector set to a wavelength where the phenyl group exhibits strong absorbance. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue/Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL

This method allows for the effective separation of this compound from starting materials, byproducts, and degradation products, enabling accurate purity assessment and quantification against a reference standard.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. waters.com While this compound itself may have limited volatility due to its molecular weight and polar amine group, it can be analyzed directly or after derivatization. nih.gov Derivatization, for instance, through acylation or silylation, can increase its volatility and improve its chromatographic properties.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column (e.g., a DB-5ms or HP-5ms). waters.com The compound is then separated based on its boiling point and interaction with the stationary phase. The separated compound enters the mass spectrometer, where it is ionized, commonly by electron impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterValue/Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1 mL/min
Inlet Temperature 280 °C
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min (hold 5 min)
MS Ionization Electron Impact (EI), 70 eV
Mass Range m/z 40-550
Transfer Line Temp 290 °C

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the ethyl bridge, the methine proton on the cyclooctyl ring attached to the nitrogen, and the multiple methylene protons of the cyclooctyl ring. researchgate.net The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton relationships.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl group, and the carbons of the cyclooctyl ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.20-7.35 (m, 5H)140.0 (ipso-C), 128.8 (ortho-C), 128.5 (meta-C), 126.3 (para-C)
Ph-CH₂ -CH₂-NH~2.85 (t, 2H)~51.0
Ph-CH₂-CH₂ -NH~2.95 (t, 2H)~36.5
NH-CH -(CH₂)₇~2.70 (m, 1H)~60.0
Cyclooctyl CH₂1.40-1.90 (m, 14H)~32.0, ~27.5, ~25.8, ~24.0
N-H~1.50 (br s, 1H)-

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. nih.govmdpi.com For this compound (C₁₆H₂₅N), the molecular weight is 231.38 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ at m/z 231 would be observed. Key fragmentation pathways would include:

Benzylic cleavage: Loss of a C₇H₇ radical to form an ion at m/z 140, or cleavage to form the stable tropylium (B1234903) ion at m/z 91.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of an iminium ion. For example, cleavage of the cyclooctyl ring could produce a fragment at m/z 148 ([M-C₆H₁₁]⁺).

Table 4: Predicted Key Mass Fragments for this compound in EI-MS

m/z Proposed Fragment Identity
231[M]⁺ (Molecular Ion)
140[M - C₇H₇]⁺
134[C₈H₁₆N]⁺
91[C₇H₇]⁺ (Tropylium ion)

IR and UV-Vis spectroscopy provide complementary information about the functional groups and chromophores within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. mdpi.com A moderate, sharp peak around 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine. Strong peaks in the 2850-2950 cm⁻¹ region would correspond to the C-H stretching of the aliphatic cyclooctyl and ethyl groups. Aromatic C-H stretches would appear just above 3000 cm⁻¹, and characteristic aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the phenyl chromophore. mu-varna.bg this compound is expected to exhibit absorption maxima around 250-270 nm, which is characteristic of the π → π* transitions of the benzene (B151609) ring.

Table 5: Summary of Expected Spectroscopic Data for this compound

Technique Expected Observation
IR (cm⁻¹) ~3350 (N-H stretch), 3025 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), ~1600, 1495, 1450 (Aromatic C=C stretch)
UV-Vis (λmax) ~254 nm, ~260 nm, ~268 nm (in ethanol)

Chiral Analysis for Enantiomeric Purity

The stereoisomers of a chiral molecule, known as enantiomers, can exhibit different pharmacological and toxicological profiles. Therefore, the ability to ensure the enantiomeric purity of a single-enantiomer drug is of paramount importance. The following subsections detail two powerful techniques for the chiral analysis of this compound.

Chiral HPLC is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution.

For a secondary amine like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. yakhak.org These CSPs, particularly those with phenylcarbamate derivatives, offer a wide range of chiral recognition abilities. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, significantly influences the separation. nih.gov Optimization of the mobile phase composition and column temperature is crucial for maximizing the resolution between the enantiomers. nih.gov In some cases, derivatization of the amine with a suitable agent can enhance detectability and improve chiral recognition. nih.gov

Detailed Research Findings:

Below is an illustrative data table of potential HPLC conditions for the chiral separation of this compound enantiomers, based on established methods for similar compounds.

Table 1: Illustrative Chiral HPLC Parameters for this compound

Parameter Condition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

| Expected Outcome | Baseline separation of the two enantiomers |

This table is for illustrative purposes and is based on typical conditions for similar compounds.

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of reagents and samples. nih.gov In CE, enantiomers are separated based on their differential mobility in the presence of a chiral selector added to the background electrolyte (BGE).

For basic compounds like this compound, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. nih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. The different stability of these complexes leads to different electrophoretic mobilities and thus separation.

The degree of enantiomeric separation in CE can be finely tuned by optimizing several parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. nih.gov Both neutral and charged cyclodextrin (B1172386) derivatives have been successfully employed for the enantioseparation of various phenylethylamine derivatives. researchgate.net

Detailed Research Findings:

Specific experimental data for the chiral CE separation of this compound is not currently available. However, the extensive literature on the enantioseparation of primary and secondary amines, including phenylethylamine derivatives, allows for the prediction of effective analytical conditions. Sulfated cyclodextrins, in particular, have shown broad applicability for the separation of basic drugs.

The following table provides a hypothetical set of conditions for the enantiomeric separation of this compound using capillary electrophoresis, based on established methodologies for related analytes.

Table 2: Illustrative Capillary Electrophoresis Parameters for this compound

Parameter Condition
Chiral Selector Highly Sulfated β-Cyclodextrin (HS-β-CD)
Background Electrolyte 50 mM Phosphate Buffer (pH 2.5)
Chiral Selector Conc. 10 mg/mL
Capillary Fused Silica (B1680970), 50 µm i.d., 60 cm total length
Applied Voltage 20 kV
Temperature 25 °C
Detection UV at 210 nm

| Expected Outcome | Migration time difference between enantiomers |

This table is for illustrative purposes and is based on typical conditions for similar compounds.

Future Directions in N 2 Phenylethyl Cyclooctanamine Research

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of N-(2-phenylethyl)cyclooctanamine is a prerequisite for its extensive investigation. Future research should focus on developing novel, high-yield, and stereoselective synthetic routes.

One of the most direct and widely applicable methods for the synthesis of N-alkylated amines is reductive amination . This approach would involve the reaction of cyclooctanone (B32682) with phenethylamine (B48288) in the presence of a reducing agent. A variety of reducing agents could be explored, from common hydrides like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) to catalytic hydrogenation conditions. The choice of catalyst and reaction conditions could be optimized to maximize yield and minimize the formation of byproducts.

Another promising avenue is the direct N-alkylation of cyclooctanamine (B1218968) with a suitable phenylethyl electrophile, such as 2-phenylethyl bromide or tosylate. This method's success would depend on carefully controlling reaction conditions to avoid over-alkylation and other side reactions. The use of phase-transfer catalysts could be investigated to improve the efficiency of this biphasic reaction.

More advanced synthetic strategies, such as those inspired by the synthesis of complex chiral amines, could also be adapted. For instance, methodologies like the Barton decarboxylation have been successfully employed to create chiral tertiary dibenzylamines and could potentially be modified for the asymmetric synthesis of this compound analogs. mdpi.com

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic Pathway Key Reagents Potential Advantages Potential Challenges
Reductive Amination Cyclooctanone, Phenethylamine, Reducing Agent (e.g., NaBH₄, STAB) High atom economy, readily available starting materials, generally good yields. Potential for over-reduction or side reactions depending on the reducing agent.
N-Alkylation Cyclooctanamine, 2-Phenylethyl Halide/Tosylate, Base Direct formation of the C-N bond, modular approach. Risk of di-alkylation, may require harsher conditions, potential for elimination side reactions.

Advanced Pharmacological Target Identification and Validation

The phenethylamine scaffold is a cornerstone of neuropharmacology, with derivatives acting on a wide array of targets within the central nervous system. wikipedia.org Future research on this compound should therefore prioritize the identification and validation of its pharmacological targets.

Based on the pharmacology of related compounds, several protein families are of high interest. These include:

Monoamine Transporters: Phenethylamines are well-known inhibitors of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). biomolther.orgbiomolther.org The interaction of this compound with these transporters could be a primary mechanism of action, potentially leading to applications in mood disorders or ADHD.

G-Protein Coupled Receptors (GPCRs): This large family of receptors includes several that are modulated by phenethylamine derivatives, such as adenosine, adrenergic, and trace amine-associated receptors (TAARs). nih.gov The unique conformational flexibility of the cyclooctyl ring might confer novel selectivity profiles at these receptors.

Ion Channels: While less common, some amine-containing compounds can modulate the function of ion channels, influencing neuronal excitability.

Initial screening efforts should employ broad-based assays, such as receptor binding panels and functional assays, to identify primary targets. Subsequent validation would involve more detailed in vitro and in vivo studies to confirm the mechanism of action and explore the physiological consequences of target engagement. The potential for this compound to act as an agonist, antagonist, or allosteric modulator at these targets should be systematically investigated.

Development of Sophisticated Computational Models for Drug Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. For this compound, these approaches can accelerate the design of analogs with improved potency, selectivity, and pharmacokinetic properties.

Molecular docking simulations can be used to predict the binding pose and affinity of this compound and its derivatives within the binding sites of putative targets, such as the dopamine transporter. biomolther.org These models can help to rationalize structure-activity relationships (SAR) and guide the design of new analogs with optimized interactions.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can provide insights into the electronic structure and conformational preferences of the molecule. nih.gov This information is crucial for understanding its reactivity and how it is recognized by its biological targets.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event and potentially revealing allosteric binding sites or induced-fit mechanisms.

The integration of these computational approaches can lead to the development of robust predictive models for the biological activity of this compound analogs, thereby streamlining the drug design process. A hypothetical workflow for computational modeling is outlined in Table 2.

Table 2: Proposed Computational Workflow for this compound Analog Design

Step Computational Method Objective Expected Outcome
1. Target Identification Homology Modeling, Literature Search Identify and model the 3D structure of potential protein targets. High-quality 3D protein structures for docking.
2. Ligand Docking Molecular Docking (e.g., AutoDock, GOLD) Predict the binding mode and affinity of this compound. A ranked list of potential binding poses and estimated binding energies.
3. SAR Analysis 3D-QSAR (e.g., CoMFA, CoMSIA) Correlate the 3D structure of analogs with their biological activity. A predictive model to guide the design of new, more potent analogs.

Integration of this compound Analogs into Chemical Biology Probes

Chemical biology probes are powerful tools for studying biological processes in their native environment. By modifying the structure of this compound, it is possible to create probes that can be used to identify its binding partners, visualize its subcellular localization, and elucidate its mechanism of action.

One promising approach is the synthesis of analogs bearing a bioorthogonal handle , such as an alkyne or an azide. These handles allow for the "click" chemistry-mediated attachment of reporter tags, such as fluorophores or biotin, after the probe has interacted with its biological target. biorxiv.org This strategy has been successfully used to identify the protein targets of other psychoactive compounds. biorxiv.org

Another strategy is the development of photoaffinity labels . These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with nearby molecules. This allows for the irreversible labeling and subsequent identification of the target protein.

The development of such chemical biology probes from the this compound scaffold would not only advance our understanding of its own pharmacology but could also provide valuable tools for studying the broader biological systems with which it interacts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.